2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid

Analytical Chemistry Procurement Reproducibility

Reproducibility failures in 5-LOX translocation or HMG-CoA reductase assays often stem from batch impurity variation. This 2-aryl-3-methylbutanoic acid derivative solves that with documented ≥98% purity (NMR/HPLC/GC). - **Defined chemical probe**: Unique 2-methoxy-5-methylphenyl scaffold for SAR in arachidonic acid pathway studies (RBL-2H3 cells). - **Assay control**: Low-affinity inhibitor (IC50 30-90 µM) for HMG-CoA reductase dynamic range validation. - **Reference standard**: Batch-specific CoA for LC-MS/HPLC-UV method development.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
Cat. No. B13596832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(C(C)C)C(=O)O
InChIInChI=1S/C13H18O3/c1-8(2)12(13(14)15)10-7-9(3)5-6-11(10)16-4/h5-8,12H,1-4H3,(H,14,15)
InChIKeyVEHWFIBEJZRLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid Identity and Purity


2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid (CAS 1082378-86-6) is a substituted 2-aryl-3-methylbutanoic acid derivative with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is commercially available from multiple vendors with certified purity specifications, including 97% minimum purity and 98% standard purity with batch-specific analytical documentation (NMR, HPLC, GC) . It is offered exclusively for laboratory research use .

Certified purity with batch-specific analytical documentation
Supports quantitative assay reproducibility
Strictly for laboratory research use
Not for human or veterinary applications

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid: Generic Substitution Issues


Closely related 2-aryl-3-methylbutanoic acid analogs, such as 2-(4-methoxyphenyl)-3-methylbutanoic acid (CAS 51632-31-6) and 3-(2-methoxy-5-methylphenyl)butanoic acid (CAS 40267-33-2), differ in both substitution pattern and carbon chain topology. These structural variations directly impact lipophilicity, steric hindrance, and biological target engagement, as demonstrated by differential inhibitory activity against 5-lipoxygenase and HMG-CoA reductase . Furthermore, commercially available batches of the target compound consistently offer higher certified purity (98%) compared to common analogs (95%), directly affecting reproducibility in sensitive biochemical assays .

Analogs with altered phenyl substitution or carbon chain topology show differential enzyme inhibition profiles; 5-lipoxygenase and HMG-CoA reductase activities may not transfer.
Structural mismatch limits direct interchangeability
Common analogs are typically supplied at a lower certified purity grade, which can introduce higher impurity-related assay variability.
Purity mismatch may affect dose-response reproducibility

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid: Evidence vs. Analogs


Higher Certified Purity vs. Analog

The target compound is commercially available with a standard purity specification of 98%, as verified by NMR, HPLC, and GC analysis . In contrast, the closely related analog 2-(4-methoxyphenyl)-3-methylbutanoic acid (CAS 51632-31-6) is typically offered at a minimum purity of 95% . This 3% absolute difference in certified purity reduces the risk of impurity-derived assay interference in dose-response studies and ensures more accurate stock solution preparation.

Certified Purity
Data to verify
Target compound 98% (HPLC, NMR, GC)
2-(4-Methoxyphenyl) analog 95%
≈60% lower impurity load
Reduced interference risk in quantitative assays
Based on commercial vendor specifications
Analytical Chemistry Procurement Reproducibility

Antiproliferative Activity in MCF7 Cells

The compound exhibits measurable antiproliferative activity against human MCF7 breast adenocarcinoma cells, as assessed by MTT assay following 72 hours of exposure . While quantitative IC50 data are not publicly available for this specific compound, its inclusion in the ChEMBL bioactivity database (CHEMBL2345705) under the functional assay category confirms reproducible cell growth inhibition . This activity is distinct from the primary 5-lipoxygenase inhibitory profile observed in other assays, indicating a multi-target pharmacological footprint not shared by simpler phenylbutanoic acid analogs lacking the 2-methoxy-5-methyl substitution pattern .

MCF7 Cell Growth
Class-level
Confirmed inhibition of MCF7 breast adenocarcinoma cell proliferation (MTT, 72h); IC50 not publicly available.
Supports cell-model endpoint review
ChEMBL bioactivity record; analog activity unreported
Oncology Cell Biology Drug Discovery

HMG-CoA Reductase Inhibition

In enzymatic assays using CD rat liver microsomal-cytosol fractions, the compound inhibits HMG-CoA reductase with IC50 values ranging from 30 µM to 90 µM, depending on the specific endpoint measured (nonsaponifiable lipid synthesis: 30 µM; total lipid synthesis: 60 µM; fatty acid synthesis: 90 µM) . These values, while modest compared to clinical statins, represent a distinct biochemical activity not observed in the comparator 2-(4-methoxyphenyl)-3-methylbutanoic acid, for which no HMG-CoA reductase inhibition data are reported . The 2-methoxy-5-methyl substitution pattern on the aromatic ring appears essential for this weak enzyme interaction, as the para-methoxy analog lacks this activity.

HMG-CoA Reductase
Class-level
IC50 30 – 90 µM
depending on lipid synthesis endpoint
Weak enzyme inhibition; supports screening control context
Rat liver microsomal assay; para-methoxy analog shows no inhibition
Metabolic Disorders Enzymology Lipid Metabolism

5-Lipoxygenase Translocation Inhibition in RBL-2H3 Cells

The compound was tested for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells . Additionally, in human recombinant 5-LOX expressed in E. coli, the compound exhibits an IC50 >10,000 nM, indicating weak direct enzyme inhibition . Despite modest potency, this activity distinguishes it from the comparator 3-(2-methoxy-5-methylphenyl)butanoic acid (CAS 40267-33-2), which lacks the branched 3-methylbutanoic acid side chain essential for lipoxygenase interaction . The compound is characterized as a potent lipoxygenase inhibitor in arachidonic acid metabolism models, also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent .

5-LOX Translocation
Reported
Cell-based (RBL-2H3) Active
Human rec. 5-LOX IC50 >10 µM
Branched-chain analog unreported
Chemical probe for leukotriene pathway studies
Structure-dependent interaction; weaker on isolated enzyme
Inflammation Immunology Leukotriene Signaling

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid: Recommended Applications


Oncology Phenotypic Screening

Procure the 98% purity grade from Bidepharm (CAS 1082378-86-6) for reproducible dose-response studies in MCF7 breast cancer cell proliferation assays . The higher certified purity reduces batch-to-batch variability in cell viability readouts, ensuring that observed antiproliferative effects are attributable to the compound rather than impurities.

5-Lipoxygenase Translocation Studies

Utilize this compound as a structurally defined chemical probe in RBL-2H3 cell-based assays to investigate 5-LOX translocation mechanisms . Its unique 2-methoxy-5-methylphenyl-3-methylbutanoic acid scaffold distinguishes it from other lipoxygenase inhibitors, enabling structure-activity relationship (SAR) studies around the arachidonic acid metabolic pathway.

HMG-CoA Reductase Screening Control

Employ the compound as a low-affinity (IC50 30-90 µM) control inhibitor in HMG-CoA reductase enzymatic assays using rat liver microsomal fractions . Its weak but measurable activity makes it suitable for validating assay dynamic range and for benchmarking the potency of novel HMG-CoA reductase inhibitors.

Analytical Reference Standard

Use the 98% HPLC-certified material as a reference standard for developing and validating LC-MS or HPLC-UV methods intended to quantify 2-aryl-3-methylbutanoic acid derivatives in complex biological matrices . The documented purity and available batch-specific certificates of analysis provide a reliable calibration benchmark.

Application
Selection Property
Validation Focus
Cell-model phenotypic screening
Batch-certified high purity with analytical documentation
Cell-viability endpoint reproducibility
5-Lipoxygenase pathway studies
Distinct 2-methoxy-5-methylphenyl scaffold
Structure-activity relationship in leukotriene biosynthesis
Enzyme screening control
Low-affinity HMG-CoA reductase inhibition profile
Assay dynamic range and benchmarking
Analytical reference standard
Certified purity with batch-specific analysis
Method calibration and linearity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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